

Enadoline Hydrochloride: A Technical Guide to a Selective Kappa-Opioid Agonist

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Compound of Interest		
Compound Name:	Enadoline hydrochloride	
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Introduction

Enadoline hydrochloride is a potent and highly selective agonist for the kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] Unlike muopioid receptor agonists, such as morphine, which are the cornerstone of pain management but are also associated with a high risk of addiction and respiratory depression, KOR agonists have been investigated for their potential to provide analgesia with a reduced side-effect profile. [3] This technical guide provides an in-depth overview of enadoline hydrochloride, focusing on its pharmacological properties, experimental evaluation, and the underlying signaling mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Quantitative Pharmacological Data

The pharmacological profile of enadoline is characterized by its high affinity and selectivity for the kappa-opioid receptor. This section summarizes the key quantitative data from various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Activity



Enadoline's interaction with opioid receptors has been quantified through radioligand binding assays to determine its binding affinity (Ki) and functional assays, such as GTPyS binding, to measure its efficacy (Emax) and potency (EC50).

Ligand	Receptor	Binding Affinity (Ki) [nM]	Function al Potency (EC50) [nM] (GTPyS Assay)	Efficacy (Emax) (% of standard agonist) (GTPyS Assay)	Cell System	Referenc e
Enadoline	Карра (к)	~0.2 - 1.0	~1 - 10	Full Agonist (~100%)	CHO- hKOR, Mouse Striatum	[1][4]
Enadoline	Mu (μ)	>1000	-	-	-	[5]
Enadoline	Delta (δ)	>1000	-	-	-	[5]
U50,488H (Standard к-agonist)	Карра (к)	~1 - 5	~10 - 50	100% (Reference)	CHO- hKOR, Mouse Striatum	[1][4]

Note: Ki, EC50, and Emax values can vary depending on the specific experimental conditions, radioligand used, and cell system.

Preclinical In Vivo Analgesic Activity

The analgesic effects of enadoline have been demonstrated in various rodent models of pain, such as the hot plate test, which measures the response to a thermal stimulus.



Compound	Animal Model	Pain Assay	Route of Administrat ion	ED50 / MED	Reference
Enadoline	Rat	Postoperative Pain (Thermal Hyperalgesia)	Intravenous (i.v.)	MED: ≤ 1 μg/kg	[2]
Enadoline	Rat	Postoperative Pain (Static Allodynia)	Intravenous (i.v.)	MED: 10 μg/kg	[2]
Enadoline	Rat	Postoperative Pain (Dynamic Allodynia)	Intravenous (i.v.)	MED: 10 μg/kg	[2]
Morphine	Rat	Postoperative Pain (Thermal Hyperalgesia)	Subcutaneou s (s.c.)	MED: ≤ 1 mg/kg	[2]

ED50: The dose that produces a therapeutic effect in 50% of the population. MED: Minimum Effective Dose.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological properties of **enadoline hydrochloride**.

Radioligand Competition Binding Assay for Kappa-Opioid Receptor

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the kappa-opioid receptor.

Materials:

Foundational & Exploratory



- Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).[6]
- Radioligand: [3H]U69,593 (a selective KOR agonist).[6]
- Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., 10 μM U69,593).[6]
- Test compound: **Enadoline hydrochloride**.
- Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
- 96-well plates.
- Glass fiber filters.
- Scintillation counter.

Procedure:

- Membrane Preparation: Prepare cell membranes from CHO-hKOR cells and determine the protein concentration.
- Assay Setup: In a 96-well plate, add the following to each well in a final volume of 1 mL:
 - Cell membranes (typically 20 μg of protein).[6]
 - [3H]U69,593 at a concentration near its Kd (e.g., 0.4 nM).[6]
 - Varying concentrations of enadoline hydrochloride.
 - For total binding wells, add vehicle instead of the test compound.
 - For non-specific binding wells, add 10 μM unlabeled U69,593.[6]
- Incubation: Incubate the plates for 60 minutes at 25°C.[6]
- Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
 harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.



- Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the enadoline concentration. Determine the IC50 value (the concentration of enadoline that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPyS Functional Assay

This assay measures the functional activation of G proteins coupled to the kappa-opioid receptor upon agonist binding.

Materials:

- Cell membranes from CHO-hKOR cells.[7]
- [35S]GTPyS (radiolabeled).[7]
- Guanosine diphosphate (GDP).[8]
- Non-specific binding control: Unlabeled GTPyS.[8]
- Test compound: Enadoline hydrochloride.
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.[8]
- 96-well filter plates.
- Scintillation counter.[8]

Procedure:

 Membrane Preparation: Prepare crude membranes from CHO-hKOR cells and determine the protein concentration.[8]



- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer.
 - GDP (final concentration 10-100 μM).[8]
 - Varying concentrations of enadoline hydrochloride.
 - Cell membranes (typically 10-20 μg of protein per well).[8]
 - For non-specific binding wells, add unlabeled GTPγS (final concentration 10 μM).[8]
- Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.[8]
- Reaction Initiation: Add [35S]GTPyS (final concentration 0.05-0.1 nM) to each well to start the binding reaction.[8]
- Incubation: Incubate the plate at 30°C for 60 minutes.
- Termination and Filtration: Terminate the reaction by rapid filtration through 96-well filter plates. Wash the filters with ice-cold assay buffer.[7]
- Detection: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity in a plate scintillation counter.[8]
- Data Analysis: Subtract the non-specific binding from all other values to obtain specific binding. Plot the specific binding against the logarithm of the enadoline concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[8]

Rodent Hot Plate Test for Analgesia

This in vivo assay assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.[9][10]

Apparatus:

Hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[3]
 [9]



- A transparent glass cylinder to confine the animal to the heated surface.[10]
- Timer.

Procedure:

- Acclimation: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the experiment.[3]
- Baseline Measurement: Place each animal individually on the hot plate and start the timer.
 Record the latency to the first sign of nociception, which can be licking a hind paw, flicking a hind paw, or jumping.[3][9] A cut-off time (e.g., 30 or 60 seconds) should be established to prevent tissue damage.[3][11]
- Drug Administration: Administer **enadoline hydrochloride** or vehicle control via the desired route (e.g., intravenous, subcutaneous).
- Post-treatment Measurement: At a predetermined time after drug administration, place the animal back on the hot plate and measure the response latency as described in the baseline measurement.
- Data Analysis: Compare the post-treatment latencies between the drug-treated and vehicletreated groups. An increase in latency indicates an analgesic effect. Calculate the percentage of maximum possible effect (%MPE) for each animal and determine the ED50 value.

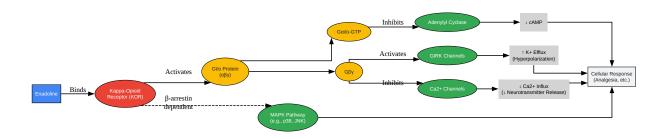
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows associated with enadoline and its characterization.

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor by enadoline initiates a cascade of intracellular events primarily through the Gai/o protein pathway.[12][13]





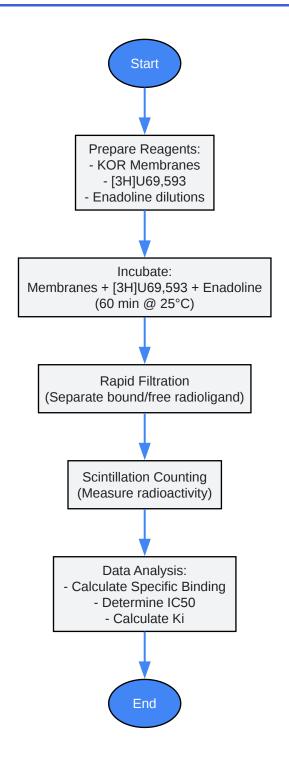
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Caption: Enadoline-activated KOR signaling cascade.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a radioligand competition binding assay to determine the affinity of enadoline for the kappa-opioid receptor.





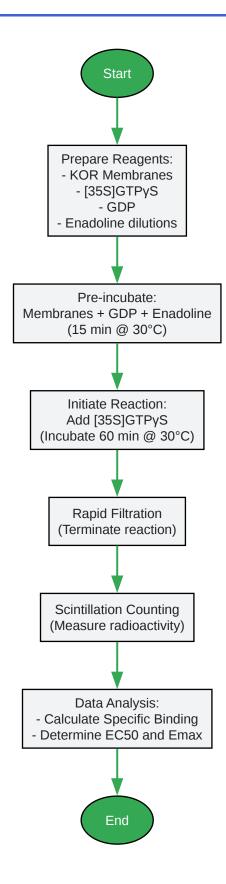
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Caption: Workflow for a KOR radioligand binding assay.

Experimental Workflow: GTPyS Functional Assay

This diagram outlines the procedure for a [35S]GTPyS binding assay to assess the functional activation of G proteins by enadoline.





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Caption: Workflow for a [35S]GTPyS functional assay.



Conclusion

Enadoline hydrochloride stands as a well-characterized, potent, and selective kappa-opioid receptor agonist. Its pharmacological profile, defined by high affinity and efficacy at the KOR, has made it a valuable tool for investigating the physiological and pathophysiological roles of the kappa-opioid system. While clinical development of enadoline for analgesia was halted due to dose-limiting side effects such as dysphoria and sedation, it continues to be an important reference compound in preclinical research.[14][15][16] The detailed experimental protocols and data presented in this guide offer a comprehensive resource for scientists aiming to further explore the therapeutic potential of targeting the kappa-opioid receptor for a variety of neurological and psychiatric disorders. The ongoing research into biased agonism at the KOR, aiming to separate the analgesic effects from the adverse effects, may yet unlock the full therapeutic potential of this receptor class.[13][17]

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